

Technical Monograph: 4-(2-Chloropropyl)morpholine Hydrochloride

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Compound of Interest

Compound Name: 4-(2-Chloropropyl)morpholine
hydrochloride

CAS No.: 100859-99-2

Cat. No.: B590877

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Structure, Reactivity, and Handling of β -Chloroamine Intermediates

Executive Summary

4-(2-Chloropropyl)morpholine hydrochloride (CAS: 100859-99-2 / Free base related CAS: 5365-03-7) is a potent alkylating agent belonging to the class of β -chloroamines. Structurally, it consists of a morpholine ring attached to a propyl chain with a chlorine atom at the β -position relative to the nitrogen.

In drug development, this compound serves as a critical intermediate for introducing the morpholinopropyl moiety into pharmacophores (e.g., neuroleptics, analgesics). However, its utility is inextricably linked to its high reactivity. Under physiological or basic conditions, it spontaneously cyclizes to form a highly electrophilic aziridinium (ethyleneimmonium) ion. This intermediate drives its alkylating capability but also presents significant isomeric stability challenges and safety hazards (vesicant activity).

This guide details the structural dynamics, synthesis protocols, and mandatory safety controls for this compound.

Structural Characterization & Physicochemical Properties[1][2][3]

The hydrochloride salt is the preferred storage form due to the instability of the free base. The protonated nitrogen prevents the lone pair from initiating premature cyclization.

Table 1: Chemical Identity & Physical Constants[1][4]

Property	Data
IUPAC Name	4-(2-Chloropropyl)morpholine hydrochloride
Common Synonyms	1-Chloro-2-morpholinopropane HCl; β -Chloropropylmorpholine HCl
Molecular Formula	$C_7H_{14}ClNO$ [1] · HCl ($C_7H_{15}Cl_2NO$)
Molecular Weight	200.11 g/mol
Chirality	Contains 1 chiral center at C2 of the propyl chain. Commercial preparations are typically racemic.
Physical State	White to off-white hygroscopic crystalline solid
Solubility	Highly soluble in water, methanol, ethanol; Insoluble in diethyl ether, hexane.
pKa (Calc)	~6.5 - 7.0 (Morpholine nitrogen)
Stability	Stable as dry HCl salt. Rapidly degrades in aqueous solution at pH > 7 via hydrolysis.

Mechanistic Reactivity: The Aziridinium Singularity

For researchers, understanding the aziridinium ion intermediate is non-negotiable. This species is responsible for the compound's "nitrogen mustard" behavior.

The Isomerization Challenge

When the free base is generated (in situ or during synthesis), the nitrogen lone pair attacks the β -carbon, displacing the chloride. This forms a bicyclic quaternary ammonium structure (the aziridinium ion).

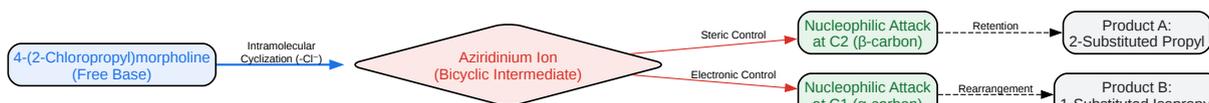
Subsequent nucleophilic attack (by a drug scaffold or chloride ion) can occur at two positions:

- Attack at C2 (Retention): Regenerates the 2-chloropropyl structure.
- Attack at C1 (Rearrangement): Yields the isomeric 1-chloro-2-propyl derivative.

This "neighboring group participation" means that reactions often yield a mixture of isomers unless steric factors strongly favor one pathway.

Diagram 1: Aziridinium-Mediated Reactivity & Isomerization

This diagram illustrates the formation of the electrophilic intermediate and the potential for isomeric rearrangement.



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Caption: The nitrogen lone pair displaces chloride to form the strained aziridinium ring. Re-opening this ring determines the regiochemistry of the final product.

Synthesis & Quality Control Protocol

The standard synthesis involves chlorinating 1-morpholino-2-propanol. The use of thionyl chloride (SOCl₂) is preferred over HCl gas to drive the reaction to completion, though temperature control is critical to prevent degradation.

Reagents[2][5]

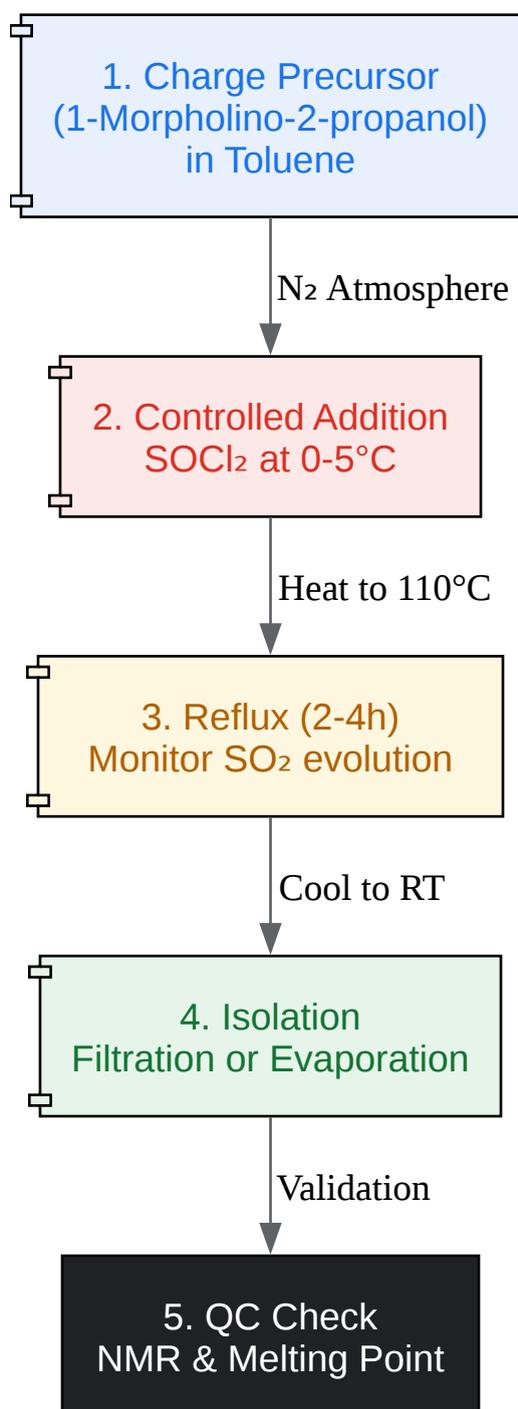
- Precursor: 1-Morpholino-2-propanol (CAS: 2155-30-8)
- Chlorinating Agent: Thionyl Chloride (SOCl₂)
- Solvent: Toluene or Dichloromethane (DCM) - Anhydrous

- Catalyst: DMF (Catalytic amount, optional)

Step-by-Step Methodology

- Preparation: Charge a 3-neck round bottom flask with 1-morpholino-2-propanol (1.0 eq) and anhydrous Toluene (10 volumes). Purge with N₂.
- Chlorination (Exothermic): Cool the solution to 0–5°C. Add SOCl₂ (1.2 eq) dropwise. Critical: Do not allow temperature to exceed 10°C during addition to minimize side reactions.
- Reaction: Once addition is complete, warm to reflux (approx. 110°C for toluene) for 2–4 hours.
 - Checkpoint: Monitor off-gassing of SO₂ and HCl. Reaction is complete when gas evolution ceases.
- Isolation: Cool to room temperature. The hydrochloride salt may precipitate spontaneously.
 - If solid forms: Filter under N₂, wash with cold toluene, then hexane.
 - If oil forms: Evaporate solvent in vacuo. Recrystallize the residue from Isopropanol/Ethanol.
- Validation: Check melting point (Lit: ~180–185°C dec) and ¹H-NMR.

Diagram 2: Synthesis Workflow



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Caption: Optimized workflow for the conversion of alcohol precursor to chloride salt using thionyl chloride.

Applications in Drug Design

4-(2-Chloropropyl)morpholine is primarily used as an alkylation module. It grafts the morpholine ring onto amine or hydroxyl groups of a scaffold.

- Neuroleptics & Analgesics: Used in the synthesis of Moramide intermediates and related opioid analogs.
- DNA Cross-linking Research: Due to its bifunctional potential (if the morpholine ring is opened or modified), it is used to study alkylation mechanisms in biological systems.
- Agrochemicals: Synthesis of morpholine-based fungicides.

Field Insight: When using this reagent for N-alkylation of secondary amines, add the reagent slowly to the amine base. If the amine is too basic, it will simply deprotonate the HCl salt, forming the aziridinium ion immediately. If the target nucleophile is weak, the aziridinium ion may hydrolyze with trace water instead of reacting with the target.

Safety & Handling (Crucial)

Hazard Classification:

- Acute Toxicity: Oral/Dermal (Category 3/4).[2]
- Skin Corrosion: Category 1B (Causes severe burns).[2]
- Vesicant Activity: Similar to nitrogen mustards.

Decontamination Protocol

Standard soap and water are insufficient for active spills due to the lipophilic nature and reactivity.

- Personal Protective Equipment (PPE): Double nitrile gloves, face shield, and Tyvek suit required.
- Spill Neutralization:
 - Do not just wipe up. Cover the spill with a mixture of sodium thiosulfate (10% aq) and sodium bicarbonate.

- Mechanism:[2] Thiosulfate acts as a "soft" nucleophile, rapidly opening the aziridinium ring to form a non-toxic thiosulfate ester, preventing it from alkylating biological tissue.
- Disposal: Collect waste in a container marked "Alkylating Agents."

References

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